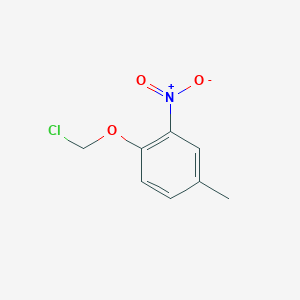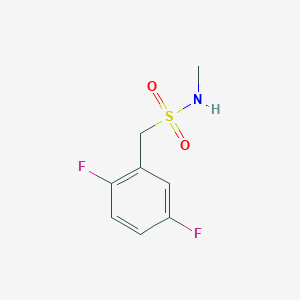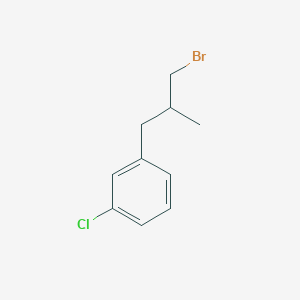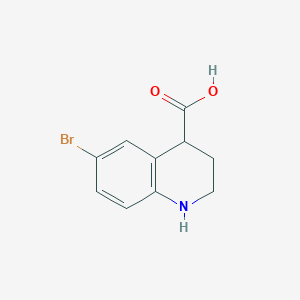
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, an ethyl group, and an acetamide group. This compound is structurally related to dopamine, a well-known neurotransmitter, and has been studied for its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to an amine group through reductive amination using an appropriate amine source and reducing agent.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the acetamide group, yielding simpler phenethylamine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Quinones.
Reduction: Phenethylamine derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-ethylacetamide involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound may influence the activity of neurotransmitters such as dopamine by acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It may inhibit enzymes involved in the metabolism of neurotransmitters, thereby altering their levels and activity in the brain.
Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in cellular responses and functions.
Comparaison Avec Des Composés Similaires
2-(3,4-Dihydroxyphenyl)-N-ethylacetamide can be compared with other similar compounds, such as:
Dopamine: Shares structural similarities but differs in the presence of the acetamide group.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Catecholamines: Includes compounds like epinephrine and norepinephrine, which have similar hydroxyl groups on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a compound of interest in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-11-10(14)6-7-3-4-8(12)9(13)5-7/h3-5,12-13H,2,6H2,1H3,(H,11,14) |
Clé InChI |
PZHRPPFOGJNSJA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)

![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

![8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)

![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)




![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
